

Application Note: Detection of Eupalinolide O-Induced DNA Fragmentation Using the TUNEL Assay

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Compound of Interest		
Compound Name:	Eupalinolide O	
Cat. No.:	B10831685	Get Quote

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties.[1][2] Studies have shown that **Eupalinolide O** can suppress tumor growth by inducing apoptosis (programmed cell death) in various cancer cell lines, including triple-negative breast cancer.[3][4] A key hallmark of the late stages of apoptosis is the enzymatic cleavage of genomic DNA into smaller fragments.[5][6]

The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method to detect this DNA fragmentation at the single-cell level.[7][8] This assay provides a reliable technique for quantifying the apoptotic effects of therapeutic compounds like **Eupalinolide O**, making it an invaluable tool in cancer research and drug development.[5][7] This document provides a detailed protocol for utilizing a fluorescence-based TUNEL assay to identify and quantify DNA fragmentation in cancer cells following treatment with **Eupalinolide O**.

Principle of the Method

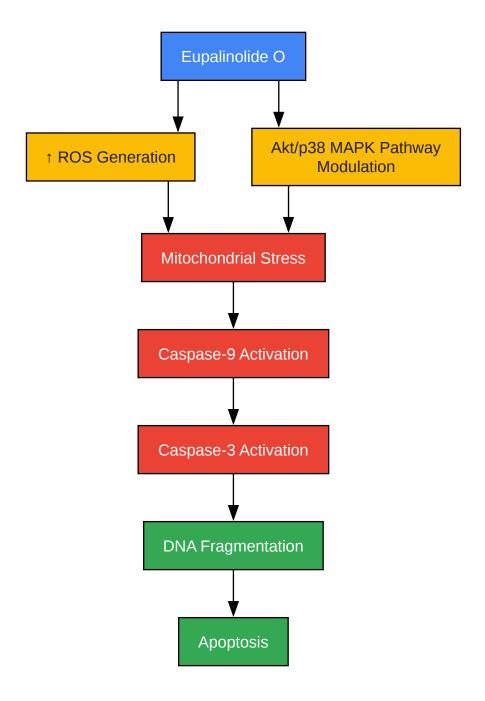
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled deoxynucleotides to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[9][10] In cells undergoing apoptosis, endonucleases cleave DNA, generating numerous 3'-OH ends that serve as substrates for TdT.[5] In this protocol, TdT is used to



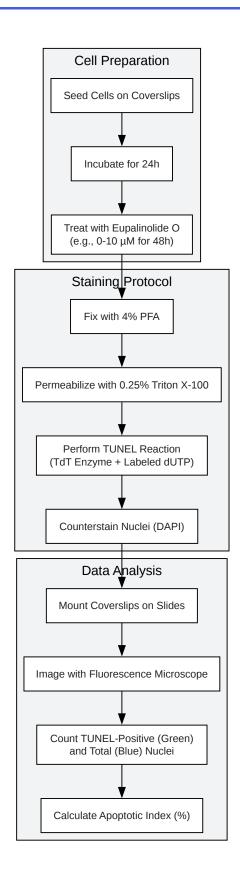
incorporate fluorescently labeled dUTP (e.g., FITC-dUTP) onto these exposed ends. The resulting fluorescent signal is concentrated in the nuclei of apoptotic cells, allowing for their identification and quantification via fluorescence microscopy or flow cytometry.[6][9] Non-apoptotic cells have intact DNA and thus exhibit minimal to no signal.[11]

Signaling Pathway for Eupalinolide O-Induced Apoptosis









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